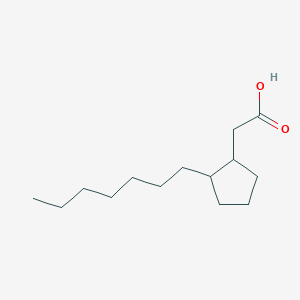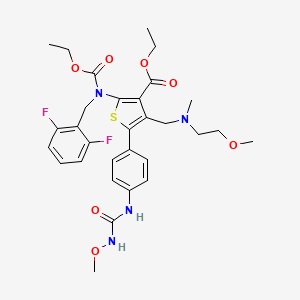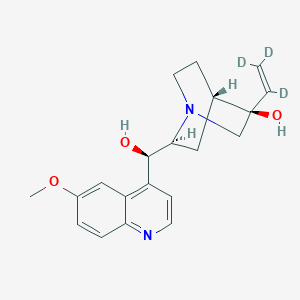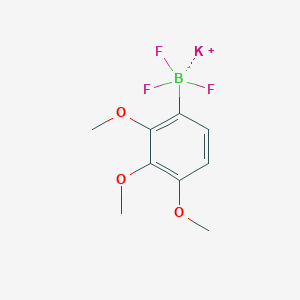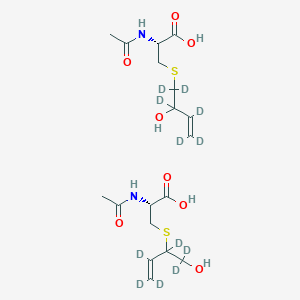
MHBMA-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydroxybutenyl mercapturic acid-d6 (MHBMA-d6) is a deuterated analog of monohydroxybutenyl mercapturic acid, a metabolite of 1,3-butadiene. This compound is primarily used as a biomarker in scientific research to study exposure to 1,3-butadiene, a known human carcinogen found in cigarette smoke, automobile exhaust, and industrial emissions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of monohydroxybutenyl mercapturic acid-d6 involves the reaction of deuterated 1,3-butadiene with glutathione, followed by enzymatic conversion to the mercapturic acid form. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of monohydroxybutenyl mercapturic acid-d6 is not widely reported, as it is primarily used for research purposes. the general approach involves large-scale synthesis using deuterated precursors and purification through high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Monohydroxybutenyl mercapturic acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monohydroxybutenyl mercapturic acid-d6, which are used in further research and analysis .
Aplicaciones Científicas De Investigación
Monohydroxybutenyl mercapturic acid-d6 is extensively used in scientific research, particularly in the following fields:
Mecanismo De Acción
Monohydroxybutenyl mercapturic acid-d6 exerts its effects by mimicking the behavior of monohydroxybutenyl mercapturic acid in biological systems. It is metabolized through the same pathways, allowing researchers to trace and quantify the exposure to 1,3-butadiene. The molecular targets include enzymes involved in the detoxification of 1,3-butadiene, such as glutathione S-transferase .
Comparación Con Compuestos Similares
Similar Compounds
Dihydroxybutyl mercapturic acid (DHBMA): Another metabolite of 1,3-butadiene, used as a biomarker for exposure.
Trihydroxybutyl mercapturic acid (THBMA): A more oxidized form of the mercapturic acid metabolites of 1,3-butadiene.
Uniqueness
Monohydroxybutenyl mercapturic acid-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry analysis. The deuterium atoms enhance the accuracy and precision of quantification, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C18H30N2O8S2 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid |
InChI |
InChI=1S/2C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t2*7?,8-/m00/s1/i2*1D2,3D,4D2,7D |
Clave InChI |
IEWINGYEAUEHJQ-XDBRDGETSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O)[2H].[2H]C(=C([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)O)NC(=O)C)[2H] |
SMILES canónico |
CC(=O)NC(CSCC(C=C)O)C(=O)O.CC(=O)NC(CSC(CO)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


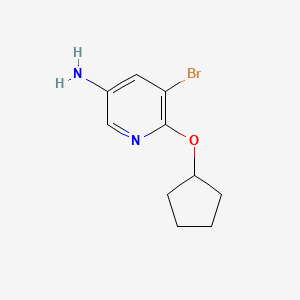


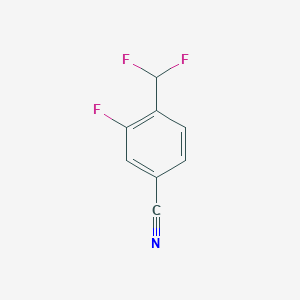
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

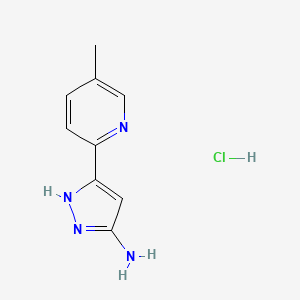
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
